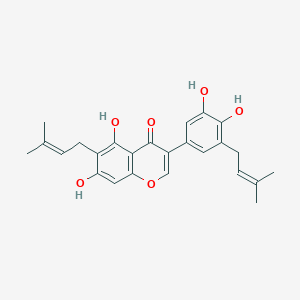

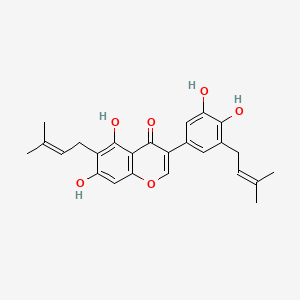

Isoangustone A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGNISMYMFVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317327 | |

| Record name | Isoangustone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoangustone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129280-34-8 | |

| Record name | Isoangustone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoangustone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoangustone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOANGUSTONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NM254N9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoangustone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 193 °C | |

| Record name | Isoangustone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Isoangustone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoangustone A, a prenylated isoflavone primarily isolated from the roots of licorice (Glycyrrhiza uralensis), has garnered significant attention within the scientific community for its potent anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.

Chemical and Physical Properties

This compound is a solid compound with the IUPAC name 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one. Its core structure is a flavonoid, a class of natural products known for their diverse biological activities.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆O₆ | [1] |

| Molecular Weight | 422.47 g/mol | N/A |

| Melting Point | 191 - 193 °C | N/A |

| Physical Description | Solid | N/A |

| CAS Number | 129280-34-8 | N/A |

Spectroscopic Data

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS analysis is a crucial technique for the identification and quantification of this compound. In positive ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺.

| Parameter | Value |

| Precursor Ion (m/z) | 423.1813 [M+H]⁺ |

Experimental Protocols

Isolation of this compound from Glycyrrhiza uralensis

A general method for the isolation of flavonoids from Glycyrrhiza uralensis involves extraction followed by chromatographic separation. High-speed counter-current chromatography (HSCCC) has been successfully employed for the one-step isolation and purification of other flavonoids from this source and can be adapted for this compound.[3][4]

Protocol Outline:

-

Extraction: The dried and powdered roots of Glycyrrhiza uralensis are extracted with a suitable solvent, such as a hexane/ethanol mixture.

-

Solvent System Selection for HSCCC: A two-phase solvent system is selected to achieve optimal separation. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of the target compound is determined to ensure it is suitable for HSCCC.

-

HSCCC Separation:

-

The HSCCC column is first filled with the stationary phase.

-

The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

The mobile phase is then pumped through the column at a specific flow rate, and the apparatus is rotated at a set speed.

-

The effluent is monitored using a UV detector, and fractions are collected based on the chromatogram.

-

-

Purity Analysis: The purity of the isolated fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: The identity of the purified this compound is confirmed by NMR and MS analysis.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A standard capillary method is used for this determination.

Protocol Outline:

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

LC-MS/MS Method for Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantification of this compound in various matrices.

Protocol Outline:

-

Sample Preparation: Samples (e.g., plasma, tissue homogenates) are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then diluted for analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

Optimization: The ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the MRM transitions are optimized to achieve the best signal intensity.

-

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations to quantify the amount in the unknown samples.

Signaling Pathway Modulation

This compound exerts its biological effects by directly interacting with and inhibiting key enzymes in critical cellular signaling pathways. This modulation disrupts cancer cell proliferation and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to directly bind to PI3K in an ATP-competitive manner, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation and activation of the downstream effector Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the destabilization of cyclin D1, a key regulator of the G1 phase of the cell cycle, ultimately causing cell cycle arrest.

MKK4/MKK7/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is involved in cellular responses to stress, apoptosis, and inflammation. This compound directly binds to and inhibits the kinase activities of MAP Kinase Kinase 4 (MKK4) and MKK7 in an ATP-competitive manner.[1] MKK4 and MKK7 are the upstream kinases responsible for phosphorylating and activating JNK. By inhibiting MKK4 and MKK7, this compound prevents the activation of JNK, which in turn contributes to the suppression of cancer cell proliferation.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its well-defined chemical properties and specific molecular targets within key signaling pathways provide a solid foundation for further preclinical and clinical investigation. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this compelling natural product.

References

- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tautobiotech.com [tautobiotech.com]

Isoangustone A: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoangustone A, a prenylated isoflavone, has emerged as a compound of significant interest in phytochemical and pharmacological research. First identified in the roots of Glycyrrhiza species, commonly known as licorice, this natural product has demonstrated a range of biological activities, most notably in the realms of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details the methodologies for its extraction, isolation, and characterization, supported by quantitative data and spectroscopic information. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications.

Discovery and Natural Sources

This compound was first reported as a new isoprenoid-substituted phenolic constituent isolated from a commercial licorice root (a species of Glycyrrhiza) by Kiuchi et al. in 1990.[1] It is a member of the isoflavanone class of flavonoids.[2]

Subsequent research has confirmed its presence in several species of the Glycyrrhiza genus, which are widely used in traditional medicine. The primary natural sources of this compound include:

While licorice is the principal source, this compound has also been isolated from Pongamia pinnata, a species of legume tree.[7]

The concentration of this compound can vary between different species and even within the same species depending on the geographical origin and cultivation conditions. While specific quantitative yields are not widely reported in the literature, studies on related prenylated flavonoids in licorice suggest that their content can be significant. For instance, a study on roasted licorice root reported a final yield of 257 mg/100 g of the related compound licochalcone A.[8]

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been accomplished through various spectroscopic techniques. Below is a summary of its key physicochemical properties and a table of its nuclear magnetic resonance (NMR) spectral data, essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆O₆ | [2] |

| Molecular Weight | 422.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 191 - 193 °C | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: The following is a representative compilation of NMR data. Actual chemical shifts may vary slightly depending on the solvent and instrument used.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 155.9 | 8.01 (s) |

| 3 | 123.5 | - |

| 4 | 180.8 | - |

| 4a | 112.7 | - |

| 5 | 162.9 | - |

| 6 | 107.5 | 6.42 (s) |

| 7 | 164.6 | - |

| 8 | 94.1 | - |

| 8a | 157.9 | - |

| 1' | 122.1 | - |

| 2' | 114.9 | 6.85 (d, 8.5) |

| 3' | 144.2 | - |

| 4' | 145.2 | - |

| 5' | 129.8 | - |

| 6' | 119.5 | 7.15 (d, 8.5) |

| 1'' (Prenyl at C-6) | 21.4 | 3.25 (d, 7.0) |

| 2'' (Prenyl at C-6) | 122.4 | 5.18 (t, 7.0) |

| 3'' (Prenyl at C-6) | 131.8 | - |

| 4'' (Prenyl at C-6) | 25.8 | 1.65 (s) |

| 5'' (Prenyl at C-6) | 17.8 | 1.75 (s) |

| 1''' (Prenyl at C-5') | 28.6 | 3.32 (d, 7.5) |

| 2''' (Prenyl at C-5') | 122.9 | 5.25 (t, 7.5) |

| 3''' (Prenyl at C-5') | 133.5 | - |

| 4''' (Prenyl at C-5') | 25.9 | 1.68 (s) |

| 5''' (Prenyl at C-5') | 17.9 | 1.78 (s) |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

Extraction

-

Plant Material Preparation: Dried and powdered roots of Glycyrrhiza uralensis are used as the starting material.

-

Solvent Extraction: A hexane/ethanol extraction is commonly employed to isolate non-polar and moderately polar compounds, including this compound.[4][5][6]

-

The powdered root material is subjected to extraction with a mixture of hexane and ethanol. The exact ratio can be optimized, but a sequential extraction first with hexane to remove highly non-polar compounds, followed by ethanol, is a common approach.

-

The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification by Column Chromatography

Flash column chromatography is a standard technique for the purification of this compound from the crude extract.

-

Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel bed.

-

Elution: A gradient elution system is employed to separate the components of the extract. A common solvent system is a gradient of n-hexane and ethyl acetate.[4]

-

The elution is started with a low polarity mobile phase (e.g., 100% n-hexane or a high hexane to ethyl acetate ratio).

-

The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing this compound may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potent biological activities, particularly in the context of cancer cell proliferation and apoptosis. Its mechanism of action involves the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound has been demonstrated to inhibit the growth of various cancer cell lines, including human melanoma and prostate cancer cells.[9][10][11][12] Its anti-cancer effects are primarily attributed to the induction of cell cycle arrest at the G1 phase and the triggering of apoptosis.[4][13]

Modulation of Signaling Pathways

Research has identified the PI3K/Akt and JNK signaling pathways as primary targets of this compound.[9][10][11][12]

-

PI3K/Akt Pathway: this compound directly binds to and inhibits phosphoinositide 3-kinase (PI3K), a key enzyme in a critical cell survival pathway. This inhibition prevents the phosphorylation and activation of Akt and its downstream effector, GSK-3β. The net result is a destabilization of cyclin D1, a protein crucial for G1 phase progression in the cell cycle.

-

JNK Pathway: this compound also targets and inhibits the kinase activities of MKK4 and MKK7, which are upstream activators of c-Jun N-terminal kinase (JNK). Inhibition of this pathway also contributes to the suppression of cancer cell proliferation.

The diagrams below illustrate the points of intervention of this compound in these signaling pathways.

Conclusion

This compound is a promising natural product with well-defined anti-cancer properties stemming from its ability to modulate critical cellular signaling pathways. Its availability from common medicinal plants like licorice makes it an accessible target for further research and development. This technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound. Future studies focusing on optimizing its isolation, conducting more extensive quantitative analysis across different natural sources, and further elucidating its pharmacological profile in preclinical and clinical settings are warranted to fully realize its potential as a therapeutic agent.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. funcmetabol.com [funcmetabol.com]

- 7. scielo.br [scielo.br]

- 8. Anti-carcinogenic effects of non-polar components containing licochalcone A in roasted licorice root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Hexane/ethanol extract of Glycyrrhiza uralensis and its active compound this compound induce G1 cycle arrest in DU145 human prostate and 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoangustone A structure and molecular formula

An In-depth Technical Guide to Isoangustone A: Structure, Properties, and Biological Activity

Introduction

This compound is a prenylated isoflavone, a class of naturally occurring flavonoids, that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the roots of licorice species, including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata, this compound has demonstrated notable anticancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, molecular formula, physicochemical properties, and biological activities, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are also presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by an isoflavone core substituted with two prenyl (3-methylbut-2-enyl) groups, which contribute to its lipophilicity and biological activity.

Molecular Formula: C₂₅H₂₆O₆[1]

IUPAC Name: 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 422.5 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 191 - 193 °C | [1] |

| XLogP3 (Predicted) | 6.2 | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the connectivity of the molecule.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potent anticancer activity in various cancer cell lines, particularly in human melanoma.[3][4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation and survival.[2]

Anticancer Activity

This compound suppresses the proliferation of human melanoma cells and induces G1 phase cell cycle arrest.[3][4][5] This effect is mediated through the downregulation of G1 phase regulatory proteins, such as cyclins D1 and E.[3][4][5]

Key Signaling Pathways

This compound has been identified as a direct inhibitor of several key kinases involved in cancer progression:

-

PI3K/Akt/GSK3β Pathway: this compound directly binds to phosphoinositide 3-kinase (PI3K) and inhibits its kinase activity in an ATP-competitive manner.[3][4] This leads to the suppression of the downstream phosphorylation of Akt and GSK3β, which are crucial for cell survival and proliferation.[3][4]

-

MKK4/MKK7/JNKs Pathway: The compound also directly targets and inhibits the kinase activities of MAP kinase kinase 4 (MKK4) and MAP kinase kinase 7 (MKK7), which are upstream activators of the c-Jun N-terminal kinases (JNKs).[3][4] This inhibition disrupts the JNK signaling pathway, further contributing to the suppression of cell proliferation.[3][4]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Caption: Signaling pathways targeted by this compound.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation and biological characterization of this compound.

Isolation of this compound from Glycyrrhiza uralensis

The following is a general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

An active fraction containing this compound can be separated from a hexane/ethanol extract of G. uralensis via column chromatography.[2] Further purification is typically achieved using techniques like preparative high-performance liquid chromatography (HPLC).

Cell Proliferation (MTS) Assay

The effect of this compound on cancer cell proliferation can be assessed using the MTS assay.

-

Cell Plating: Seed human melanoma cells (e.g., SK-MEL-28) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 48 and 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).[6][7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on cell cycle distribution can be analyzed by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[8][9]

-

Staining: Wash the cells and resuspend them in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[8][10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][11]

In Vitro Kinase Assay

The inhibitory effect of this compound on PI3K, MKK4, and MKK7 can be determined using an in vitro kinase assay.

-

Reaction Setup: In a reaction buffer, combine the recombinant active kinase (PI3K, MKK4, or MKK7), the appropriate substrate, and various concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[12]

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[12]

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by methods such as SDS-PAGE and autoradiography for radiolabeled assays, or by using specific antibodies or luminescence-based assays for non-radioactive methods.

Synthesis of this compound

While this compound is naturally occurring, chemical synthesis provides a means to produce larger quantities for research and development. A complete synthesis of this compound has not been widely reported, but general strategies for the synthesis of prenylated isoflavones can be adapted. These methods often involve the construction of the isoflavone core followed by the introduction of the prenyl groups. Common synthetic routes include:

-

Suzuki-Miyaura Cross-Coupling: This reaction can be used to form the carbon-carbon bond between the chromone ring and the B-ring of the isoflavone.[13]

-

Oxidative Rearrangement: Flavanones can be converted to isoflavones via a 2,3-oxidative rearrangement using reagents like hypervalent iodine.[14][15]

-

Prenylation: The prenyl groups can be introduced at various stages of the synthesis, often through electrophilic aromatic substitution or Claisen rearrangement of an allylic ether followed by a metathesis reaction.[13]

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its ability to target multiple key signaling pathways, including the PI3K/Akt and MKK4/MKK7/JNK pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and mechanism of action of this compound in greater detail. Future studies focusing on its in vivo efficacy, pharmacokinetic profile, and potential for chemical synthesis will be crucial in advancing its development towards clinical applications.

References

- 1. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols [moorescancercenter.ucsd.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Total Syntheses of Prenylated Isoflavones from Erythrina sacleuxii and Their Antibacterial Activity: 5-Deoxy-3'-prenylbiochanin A and Erysubin F - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Isoangustone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoangustone A, a prenylated isoflavone found in the roots of licorice (Glycyrrhiza species). The information presented herein is essential for the identification, characterization, and further development of this compound for its potential therapeutic applications.

Introduction to this compound

This compound is a bioactive natural product with the molecular formula C₂₅H₂₆O₆ and a molecular weight of 422.47 g/mol . It has garnered significant interest in the scientific community for its potential pharmacological activities. Accurate and detailed spectroscopic data are fundamental for unambiguous structure elucidation and quality control in research and development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data presented below has been compiled from publicly available resources.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | [1] |

| Molecular Weight | 422.47 g/mol | [1] |

| LC-MS Data | ||

| Ionization Mode | Positive (ESI) | [1] |

| Precursor Ion ([M+H]⁺) | m/z 423.1813 | [1] |

| MS/MS Data | ||

| Precursor Ion ([M+H]⁺) | m/z 423.17865 | [1] |

| Major Fragment Ions (m/z) | 311.05429, 367.13007, 368.11658, 203.18489 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The complete assignment of the ¹H and ¹³C NMR spectra for this compound was first reported by Kiuchi et al. (1990) in the journal Heterocycles.[2]

Table 2: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data to be populated from the primary literature source (Kiuchi et al., 1990) |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data to be populated from the primary literature source (Kiuchi et al., 1990) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the general methodologies for obtaining the spectroscopic data for isoflavonoids like this compound.

4.1. NMR Spectroscopy

A general protocol for the NMR analysis of flavonoids involves the following steps:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

4.2. Mass Spectrometry

A typical protocol for the LC-MS analysis of this compound is as follows:

-

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Chromatography: The sample is injected into a Liquid Chromatography (LC) system, often a UPLC or HPLC, equipped with a C18 column. A gradient elution with solvents like water (often with a formic acid modifier) and acetonitrile is commonly used to separate the compound of interest.

-

Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. For this compound, Electrospray Ionization (ESI) in positive ion mode is effective. Data is collected in both full scan mode to determine the precursor ion and in MS/MS or fragmentation mode to obtain characteristic fragment ions. The instrument used for the data in Table 1 was a Waters Xevo G2 Q-Tof.[1]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the study of this molecule, consulting the primary literature for the complete NMR data is highly recommended for accurate and reliable structural confirmation.

References

Isoangustone A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoangustone A, a prenylated isoflavonoid primarily isolated from licorice species such as Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata, has garnered significant interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of direct quantitative data for this specific compound, this document also presents established experimental protocols for determining the solubility and stability of related isoflavonoids. This information is intended to serve as a valuable resource for researchers and formulation scientists working with this compound and other similar natural products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any formulation and development work.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | [1] |

| Molecular Weight | 422.5 g/mol | [1] |

| Appearance | Solid, White to off-white powder | [2] |

| Melting Point | 191 - 193 °C | [1] |

| Computed XLogP3 | 6.2 | [1] |

Solubility Characteristics

General Solubility of Related Isoflavonoids

The solubility of isoflavonoids is influenced by their structure, particularly the presence of sugar moieties and prenyl groups. Prenylation, as seen in this compound, generally increases lipophilicity, which may affect solubility in aqueous and organic solvents.

The following table summarizes general solubility trends for isoflavonoids, which can be used as a starting point for solvent screening for this compound.

| Solvent Class | General Solubility of Isoflavonoids |

| Water | Generally low, especially for aglycones. |

| Alcohols (e.g., Ethanol, Methanol) | Generally good solubility. |

| Ketones (e.g., Acetone) | Often used as an extraction solvent, suggesting good solubility. |

| Esters (e.g., Ethyl Acetate) | Variable, can be a useful solvent for extraction and purification. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Can be effective for less polar flavonoids. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, phosphate buffers of various pH)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or UPLC-MS/MS system for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UPLC-MS/MS method.[5][6][7]

-

Perform the experiment in triplicate for each solvent.

Below is a DOT script for visualizing the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Stability Characteristics

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data for this compound is scarce, a commercial supplier suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C when protected from light.[2] General stability trends for related flavonoids from licorice indicate that stability is influenced by temperature, pH, and light.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9][10] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[8][9]

Typical Stress Conditions for Flavonoids:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100 °C).

-

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Experimental Protocol for Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable organic solvent

-

HPLC-grade water

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/DAD or UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for analysis.

-

Thermal Degradation: Transfer the solid this compound powder to a vial and place it in an oven at a specified temperature (e.g., 100°C) for a defined period. Also, expose a solution of this compound to the same temperature. At each time point, cool the sample, dissolve/dilute it in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose both the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. After exposure, analyze the samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method. The method should be capable of separating the intact this compound from any degradation products.

The following DOT script illustrates the general workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Analytical Methodology

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common technique for the analysis of isoflavonoids.

Representative HPLC Method for Isoflavonoid Analysis

The following is a representative HPLC method that can be adapted for the analysis of this compound. Method development and validation are necessary to ensure its suitability.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient might start with a high percentage of A, ramping up to a high percentage of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined, likely around 260 nm). |

| Injection Volume | 10-20 µL |

The DOT script below outlines the logical flow of developing a stability-indicating analytical method.

Caption: Logic diagram for developing a stability-indicating method.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this technical guide provides a framework for researchers to approach these critical aspects of its development. By employing the outlined experimental protocols for solubility determination and forced degradation studies, and by developing a robust, stability-indicating analytical method, scientists can generate the necessary data to support the formulation and advancement of this compound as a potential therapeutic agent. The information on related isoflavonoids from licorice serves as a valuable starting point for these investigations. Further research is warranted to fully characterize the solubility and stability profile of this promising natural compound.

References

- 1. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianjpr.com [asianjpr.com]

- 10. biopharminternational.com [biopharminternational.com]

Early In Vitro Studies on Isoangustone A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the early in vitro studies on Isoangustone A (IAA), a flavonoid isolated from licorice root. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines

Early research on this compound has primarily focused on its anti-cancer properties, demonstrating its efficacy in inhibiting the proliferation of various cancer cell lines, including human melanoma and prostate cancer.

Inhibition of Cell Viability and Growth

This compound has been shown to significantly suppress the growth of several human melanoma cell lines, including SK-MEL-2, SK-MEL-5, SK-MEL-28, and WM-266–4.[1] In the SK-MEL-28 human melanoma cell line, treatment with 20 μM of this compound for 10 days resulted in a 67% inhibition of anchorage-independent growth.[1] Furthermore, in the DU145 human prostate cancer cell line, this compound dose-dependently decreased the number of viable cells at concentrations ranging from 2.5 to 7.5 mg/L.[1][2]

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | % Inhibition/Effect |

| SK-MEL-28 | Human Melanoma | Anchorage-Independent Growth | 20 µM | 10 days | 67% inhibition |

| SK-MEL-2 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |

| SK-MEL-5 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |

| WM-266–4 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |

| DU145 | Human Prostate Cancer | Cell Viability | 2.5 - 7.5 mg/L | Not Specified | Dose-dependent decrease in viable cells |

Cell Cycle Arrest and Apoptosis

This compound has been observed to induce G1 phase cell cycle arrest in both human melanoma and prostate cancer cells.[1][3][4] This is accompanied by a reduction in the levels of key G1 phase regulatory proteins, including cyclin-dependent kinase (CDK) 2, CDK4, cyclin A, and cyclin D1.[1][3] In DU145 cells, this compound was also found to induce apoptosis by increasing the levels of Fas, death receptor 4 (DR4), cleaved caspase-8, and Mcl-1S.[5]

| Cell Line | Effect | Key Protein Changes |

| SK-MEL-28 | G1 Phase Arrest | ↓ Cyclin D1, ↓ Cyclin E |

| DU145 | G1 Phase Arrest | ↓ CDK2, ↓ CDK4, ↓ Cyclin A, ↓ Cyclin D1 |

| DU145 | Apoptosis Induction | ↑ Fas, ↑ DR4, ↑ Cleaved Caspase-8, ↑ Mcl-1S |

Molecular Mechanisms of Action

The anti-proliferative effects of this compound are attributed to its ability to directly target and inhibit key signaling kinases. In vitro kinase assays have demonstrated that this compound strongly inhibits the kinase activities of phosphoinositide 3-kinase (PI3K), MAP kinase kinase 4 (MKK4), and MAP kinase kinase 7 (MKK7) in an ATP-competitive manner.[3]

The inhibition of these kinases leads to the suppression of downstream signaling pathways, including the Akt/GSK-3β and JNK1/2 pathways.[3][6] This ultimately results in the reduced expression of cyclin D1, a critical regulator of the G1 phase of the cell cycle.[3]

In prostate cancer cells, this compound has also been shown to induce apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key in vitro studies of this compound.

Cell Culture

Human melanoma cell lines (SK-MEL-2, SK-MEL-5, SK-MEL-28, WM-266–4) and the human prostate cancer cell line (DU145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4]

MTT Assay for Cell Proliferation

-

Objective: To assess the effect of this compound on cell viability.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of this compound or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Anchorage-Independent Cell Growth Assay

-

Objective: To evaluate the effect of this compound on the ability of cancer cells to grow in a semi-solid medium, a hallmark of transformation.

-

Protocol:

-

Prepare a base layer of 0.5% agar in culture medium in 6-well plates.

-

Resuspend cells in a top layer of 0.33% agar in culture medium containing various concentrations of this compound or vehicle control.

-

Plate the cell suspension on top of the base layer.

-

Incubate the plates for a specified period (e.g., 10 days) to allow for colony formation.

-

Count the number of colonies under a microscope.[1]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the propidium iodide.[1]

-

Western Blot Analysis

-

Objective: To detect and quantify the levels of specific proteins involved in cell cycle regulation and signaling pathways.

-

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cyclin D1, p-Akt, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[1]

-

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the activity of specific kinases.

-

Protocol:

-

Incubate the purified active kinase (e.g., PI3K, MKK4, or MKK7) with various concentrations of this compound.

-

Initiate the kinase reaction by adding the kinase substrate and [γ-32P]ATP.

-

Allow the reaction to proceed for a specified time at an optimal temperature.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using methods like SDS-PAGE and autoradiography or by spotting the reaction mixture onto a filter paper and washing away the unincorporated ATP.

-

Quantify the amount of incorporated phosphate to determine the kinase activity.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described.

Caption: Signaling pathway of this compound's anti-proliferative effects.

Caption: General workflow for Western Blot analysis.

Caption: Workflow for cell cycle analysis by flow cytometry.

Early In Vitro Studies on Anti-inflammatory Effects

While the primary focus of early research has been on its anti-cancer properties, the broader family of compounds from licorice root is known for its anti-inflammatory effects.[6][7] However, based on the conducted literature search, there is a notable lack of specific in vitro studies investigating the direct anti-inflammatory effects of this compound. Future research is warranted to explore the potential of this compound in modulating inflammatory pathways, for instance, by examining its effects on the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. Further investigation into its impact on the NF-κB signaling pathway and cyclooxygenase (COX) enzyme activity would also be of significant interest.

References

- 1. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. funcmetabol.com [funcmetabol.com]

- 5. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isoangustone A: A Deep Dive into its Potential Therapeutic Targets in Oncology

For Immediate Release

AUSTIN, MN – Researchers and drug development professionals are increasingly focusing on natural compounds as a source for novel anticancer agents. Isoangustone A (IAA), a flavonoid isolated from licorice root, has emerged as a promising candidate, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular targets of this compound, the signaling pathways it modulates, and the experimental evidence supporting its potential as a therapeutic agent.

Core Therapeutic Targets: PI3K, MKK4, and MKK7

At the heart of this compound's anticancer activity lies its ability to directly bind to and inhibit the kinase activity of three key proteins: Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] This inhibition is achieved in an ATP-competitive manner, suggesting that IAA occupies the ATP-binding pocket of these enzymes, thereby preventing the transfer of phosphate groups to their downstream substrates.[1]

The simultaneous targeting of these three kinases is a significant finding, as it indicates that this compound can disrupt multiple oncogenic signaling pathways, potentially leading to a more robust and durable anti-tumor response.

Disruption of Key Oncogenic Signaling Pathways

The inhibition of PI3K, MKK4, and MKK7 by this compound has profound downstream effects on two critical signaling cascades implicated in cancer cell proliferation and survival: the PI3K/Akt/GSK-3β pathway and the MKK4/7/JNKs pathway.

The PI3K/Akt/GSK-3β Signaling Axis

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound's inhibition of PI3K leads to a reduction in the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase 3β (GSK-3β).[1] This deactivation of the PI3K/Akt/GSK-3β pathway ultimately results in decreased expression of Cyclin D1, a key regulator of the cell cycle, leading to G1 phase arrest.[1]

The MKK4/7/JNKs Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in regulating cellular responses to stress, proliferation, and apoptosis. MKK4 and MKK7 are the upstream kinases that directly phosphorylate and activate JNKs. By inhibiting MKK4 and MKK7, this compound effectively blocks the activation of JNK1/2.[1] This disruption of the JNK signaling pathway also contributes to the observed G1 phase cell cycle arrest.

Quantitative Analysis of this compound's Effects

| Cell Line | Assay | Concentration of IAA | Effect | Reference |

| SK-MEL-28 | Anchorage-independent growth | 20 µM | Up to 67% inhibition of growth | [1] |

| SK-MEL-2, SK-MEL-5, WM-266-4 | MTT Assay | Dose-dependent | Significant suppression of growth | [1] |

| SK-MEL-28 | Cell Cycle Analysis | 20 µM | G1 phase arrest | [1] |

Detailed Experimental Protocols

To facilitate further research and validation of this compound's therapeutic potential, detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the foundational studies on this compound.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the proliferation of melanoma cells.

-

Cell Plating: Seed human melanoma cells (e.g., SK-MEL-28) in 96-well plates at a density of 5 x 10³ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following treatment, add 20 µL of MTS solution (CellTiter 96® AQueous One Solution Reagent) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of PI3K, MKK4, and MKK7.

-

Reaction Setup: In a reaction buffer, combine the recombinant active kinase (PI3K, MKK4, or MKK7), the appropriate substrate (e.g., myelin basic protein for MKKs, phosphatidylinositol for PI3K), and varying concentrations of this compound or a vehicle control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.

Western Blot Analysis

This technique is used to measure the levels of key proteins and their phosphorylation status in the signaling pathways affected by this compound.

-

Cell Lysis: Treat melanoma cells with this compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK-3β, total GSK-3β, phospho-JNK, total JNK, Cyclin D1, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the therapeutic targets of this compound.

Conclusion and Future Directions

This compound presents a compelling case as a multi-targeted agent for cancer therapy. Its ability to concurrently inhibit the PI3K/Akt and MKK4/7/JNK signaling pathways provides a strong rationale for its further development. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, including the determination of in vivo efficacy in various cancer models and the elucidation of its IC50 values against its primary kinase targets. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into a tangible therapeutic strategy.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Isoangustone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Isoangustone A, a prenylated flavonoid found in licorice root (Glycyrrhiza species). The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive flavonoid isolated from the roots of licorice plants, such as Glycyrrhiza uralensis and Glycyrrhiza inflata.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, particularly its anticancer activities. Research has shown that this compound can suppress the proliferation of human melanoma cells by targeting key signaling pathways.[2][3][4] Specifically, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), MKK4, and MKK7, which are crucial components of cell growth and survival pathways.[2][3][4]

Given its therapeutic potential, efficient and reliable methods for the extraction and purification of this compound are essential for advancing research and development. This document outlines a comprehensive approach, from the initial extraction of the crude material from licorice root to the final purification of the target compound.

Extraction of Crude Flavonoid Mixture from Glycyrrhiza uralensis

This protocol describes a general method for the solvent extraction of a crude flavonoid mixture from dried licorice root. The parameters are based on common practices for flavonoid extraction from this plant material.

Experimental Protocol: Crude Extraction

-

Material Preparation:

-

Start with dried and coarsely powdered roots of Glycyrrhiza uralensis.

-

Ensure the plant material is free from contaminants.

-

-

Initial Hexane Wash (Optional, for defatting):

-

To remove nonpolar compounds like fats and waxes, pre-extract the powdered root material with hexane.

-

Submerge the powder in hexane (e.g., 1:10 solid-to-solvent ratio, w/v) and stir at room temperature for 1-2 hours.

-

Filter the mixture and discard the hexane extract. Allow the plant material to air dry to remove residual hexane.

-

-

Ethanolic Extraction:

-

Submerge the defatted or raw licorice powder in a 70% ethanol-water solution (v/v). A solid-to-solvent ratio of 1:8 to 1:10 (w/v) is recommended.[5]

-

Perform the extraction using ultrasonication for approximately 30-40 minutes at a controlled temperature (e.g., 40-50°C).[6][7] Alternatively, maceration with stirring for 1-2 hours at room temperature can be used.[8]

-

Repeat the extraction process three times with fresh solvent to maximize the yield.[5]

-

-

Filtration and Concentration:

-

After each extraction cycle, filter the mixture to separate the extract from the solid plant material.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 45-50°C to remove the ethanol.

-

-

Liquid-Liquid Partitioning (Optional):

-

The concentrated aqueous extract can be further partitioned with a solvent like ethyl acetate to enrich the flavonoid content.

-

Mix the aqueous concentrate with an equal volume of ethyl acetate in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the ethyl acetate layer, which will contain the majority of the flavonoids.

-

Repeat the partitioning process three times.

-

Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude flavonoid extract.

-

Data Presentation: Crude Extraction Parameters

| Parameter | Value/Range | Notes |

| Plant Material | Glycyrrhiza uralensis (dried, powdered roots) | Particle size can influence extraction efficiency. |

| Extraction Solvent | 70% Ethanol in Water (v/v) | A common solvent for flavonoid extraction.[5] |

| Solid-to-Solvent Ratio | 1:8 to 1:10 (w/v) | [5] |

| Extraction Method | Ultrasonication or Maceration | Ultrasonication is generally more efficient.[6] |

| Extraction Time | 30-40 minutes (Ultrasonication) / 1-2 hours (Maceration) | [6][8] |

| Extraction Temperature | 40-50°C (Ultrasonication) / Room Temperature (Maceration) | [6][8] |

| Number of Extractions | 3 cycles | [5] |

Purification of this compound

The crude flavonoid extract contains a complex mixture of compounds. The following protocols describe methods for the purification of this compound to a high degree of purity.

Method 1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. This method has been successfully applied for the preparative isolation of this compound.

-

HSCCC System Preparation:

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (6.5:5.5:6:4, v/v/v/v) .

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

Column Equilibration:

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

-

-

Sample Injection and Separation:

-

Dissolve the crude flavonoid extract in a small volume of the biphasic solvent system.

-

Inject the sample solution into the column.

-

Continue to pump the mobile phase through the column and collect fractions at regular intervals.

-

-

Fraction Analysis and Product Recovery:

-

Analyze the collected fractions by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent to obtain the purified compound.

-

| Parameter | Value | Reference |

| Chromatography Method | High-Speed Counter-Current Chromatography (HSCCC) | |

| Solvent System | n-hexane-ethyl acetate-methanol-water (6.5:5.5:6:4, v/v) | [2] |

| Yield of this compound | 6.7% (from the fractionated extract) | [2] |

| Purity of this compound | 99.5% | [2] |

Method 2: Column Chromatography

Traditional column chromatography over silica gel is a widely used method for the purification of flavonoids.

-

Column Packing:

-

Prepare a slurry of silica gel (e.g., 200-300 mesh) in a nonpolar solvent such as hexane.

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Equilibrate the packed column by running the starting mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).

-

Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.

-

-

Elution:

-

Begin elution with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution.

-

Collect fractions throughout the elution process.

-

-

Fraction Analysis and Product Recovery:

-

Monitor the separation by Thin-Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Visualized Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound in Cancer Cells

This compound exerts its anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcpa.in [ijcpa.in]

- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. KR101581240B1 - Preparation method of extract of licorice containing Glycyrrhizic acid and Liquiritin - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Isoangustone A Analogs

For Researchers, Scientists, and Drug Development Professionals